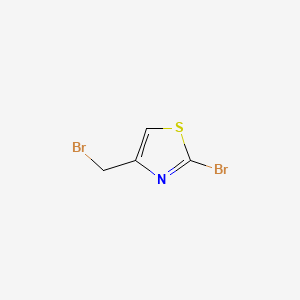

2-Bromo-4-(bromomethyl)thiazole

Description

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUHOIJJZAGFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693364 | |

| Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180597-85-7 | |

| Record name | 2-Bromo-4-(bromomethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(bromomethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 2 Bromo 4 Bromomethyl Thiazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group at the 4-position of the thiazole (B1198619) ring is a primary site for nucleophilic attack. This reactivity is attributed to the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to reaction with a wide range of nucleophiles.

The bromomethyl group of 2-bromo-4-(bromomethyl)thiazole readily undergoes nucleophilic substitution reactions with various nucleophiles. smolecule.comgrowingscience.com These reactions are fundamental in the synthesis of a diverse array of 4-substituted thiazole derivatives.

Amines: Primary and secondary amines react with this compound to form the corresponding aminomethylthiazole derivatives. These reactions typically proceed under mild conditions.

Thiols: Thiolates, generated from thiols in the presence of a base, are potent nucleophiles that readily displace the bromide of the bromomethyl group to form thioethers. growingscience.com For instance, 4-bromomethyl-substituted thiazolium salts and thiazoles have been utilized as effective alkylating agents for a variety of thiophenols and heterylthiols. growingscience.com

Alkoxides: Alkoxides, such as sodium alkoxides, can react with the bromomethyl group to yield the corresponding alkoxy ethers. thieme-connect.com While direct studies on this compound with alkoxides are not extensively documented, the reactivity of similar bromomethyl-substituted heterocycles suggests this transformation is feasible. thieme-connect.com

The following table summarizes the nucleophilic substitution reactions of the bromomethyl group with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary/Secondary Amine | 4-(Aminomethyl)-2-bromothiazole |

| Thiol | Thiophenol/Sodium Thiophenolate | 4-(Thioether)-2-bromothiazole |

| Alkoxide | Sodium Alkoxide | 4-(Alkoxymethyl)-2-bromothiazole |

The nucleophilic substitution at the primary carbon of the bromomethyl group predominantly follows an SN2 (bimolecular nucleophilic substitution) mechanism. pressbooks.pub The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. pressbooks.pub

Kinetically, the reaction is favored by strong, unhindered nucleophiles and polar aprotic solvents that can solvate the cation but not the nucleophile, thus enhancing its reactivity. Thermodynamically, the formation of a more stable product with a stronger C-Nu bond compared to the C-Br bond drives the reaction forward. Quantum chemical studies on related systems have been employed to understand the thermodynamic and kinetic preferences of such reactions. mdpi.comresearchgate.net

The carbon atom of the bromomethyl group in this compound serves as a key electrophilic center. The electron-withdrawing nature of the adjacent bromine atom creates a partial positive charge on the carbon, making it susceptible to attack by electron-rich nucleophiles. smolecule.com Density Functional Theory (DFT) calculations on structurally related thiazoles confirm the electrophilic nature of the bromomethyl group. smolecule.com This inherent electrophilicity is the basis for its utility as a versatile building block in the synthesis of more complex molecules through the formation of new carbon-heteroatom bonds.

Cross-Coupling Reactions Involving Bromine Atoms on the Thiazole Ring

The bromine atom at the 2-position of the thiazole ring is amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of complex biaryl and other substituted thiazole structures.

Palladium catalysts are widely employed for the functionalization of the 2-bromo position on the thiazole ring.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This compound can be regioselectively coupled with various arylboronic acids at the 2-position. mdpi.comnih.govnih.govnih.gov These reactions typically utilize a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate or potassium phosphate, in a suitable solvent system like aqueous dioxane or toluene. mdpi.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. While specific examples with this compound are not extensively detailed, the Heck reaction is a well-established method for the vinylation of bromo-heterocycles. libretexts.orgbris.ac.uk The reaction typically employs a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand. libretexts.org

The table below provides representative conditions for palladium-catalyzed cross-coupling reactions.

| Reaction | Catalyst | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₃PO₄, Na₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene, 2-MeTHF | Arylboronic acids, Arylboronic esters |

| Heck | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Toluene | Alkenes (e.g., acrylates, styrenes) |

Beyond palladium, other transition metals have been explored for the cross-coupling of bromo-thiazoles.

Copper-Catalyzed Reactions: Copper catalysts have been utilized for the cross-coupling of bromo-thiazoles with various nucleophiles. For instance, copper-catalyzed N-arylation of sulfonamides with 2-bromothiazole (B21250) has been reported. colab.ws Ligand-free copper-catalyzed cross-coupling of organozinc reagents with heteroaryl halides is another notable example. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts offer a more economical alternative to palladium for cross-coupling reactions. Nickel-catalyzed reactions of thiazoles with Grignard reagents have been investigated, leading to the formation of various substituted thiazoles. clockss.orgsemanticscholar.org Nickel catalysts have also been employed for the borylation of aryl bromides. semanticscholar.org

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, has emerged as a sustainable catalyst for cross-coupling reactions. Iron-catalyzed cross-coupling of organoboron reagents with aryl halides has been developed, offering a greener alternative to palladium-based systems. bris.ac.ukgoogle.com

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been shown to be effective in various organic transformations, including the conversion of aryl triflates to halides and hydroarylation reactions. nih.govrsc.orgrsc.orgnih.gov While direct applications to this compound are less common, the versatility of ruthenium catalysis suggests potential for its use in the functionalization of this scaffold.

Electrophilic and Nucleophilic Reactions on the Thiazole Ring Framework

The thiazole ring in this compound is susceptible to both electrophilic and nucleophilic attacks, a reactivity pattern influenced by the electronic properties of the heteroatoms and the substituents. The nitrogen atom at position 3 can be easily protonated, while the electron deficiency is most pronounced at the C2 position, making it a prime target for nucleophiles. pharmaguideline.com Conversely, the C5 position is comparatively electron-rich, rendering it the preferred site for electrophilic substitution. pharmaguideline.com

Substituent Effects on Ring Reactivity

The bromine atom at the C2 position and the bromomethyl group at the C4 position significantly influence the reactivity of the thiazole ring. The bromine at C2 is susceptible to substitution by various nucleophiles. The bromomethyl group at C4 is also highly reactive towards nucleophiles, allowing for a range of substitution reactions. evitachem.comevitachem.com

The presence of electron-donating or electron-withdrawing groups on the thiazole ring can further modulate its reactivity. For instance, electron-donating groups at the C2 position can facilitate electrophilic attack at the C5 position even under mild conditions. pharmaguideline.com In contrast, the presence of a trifluoromethyl group, a strong electron-withdrawing group, at C2 or C4 alters the electronic environment of the thiazole ring, affecting its resonance stabilization and reaction kinetics.

Comparison with Other Heterocyclic Systems

The reactivity of the thiazole ring in this compound can be compared to other five-membered heterocyclic systems like imidazole (B134444) and oxazole. pharmaguideline.com Similar to imidazole, thiazole can be protonated at the nitrogen atom. pharmaguideline.com The reactivity also shares similarities with thiophene, where the sulfur atom acts as an electron donor. pharmaguideline.com However, the presence of the nitrogen atom in the thiazole ring makes the C2 position more electron-deficient and susceptible to nucleophilic attack compared to thiophene.

Oxidation and Reduction Pathways of the Thiazole Moiety and Bromine Substituents

The thiazole moiety and the bromine substituents in this compound can undergo both oxidation and reduction reactions. The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones. smolecule.com Reduction of the thiazole ring can lead to its degradation, particularly with reagents like Raney nickel which causes desulfurization. pharmaguideline.com

The bromine atom at the C2 position can be reduced. For instance, in a related compound, the bromine at the 5-position of a thiazole ring was reduced during an Arbuzov reaction procedure due to the known reducibility of triethyl phosphite. nih.gov The bromomethyl group can also participate in reduction reactions. rsc.org

Radical Reactions and Their Role in Transformations

Radical reactions play a significant role in the transformations of this compound and its derivatives. For example, free-radical benzylic bromination using N-bromosuccinimide (NBS) under light irradiation has been used to introduce a bromine atom at the benzylic position of a methylthiazole derivative. nih.gov

Studies on related compounds have shown that alkenoxyl radicals can undergo cyclization reactions to form tetrahydrofuran (B95107) derivatives. rsc.org In the context of 2-bromo-5-nitrothiazole (B146120), electron attachment can lead to the formation of neutral radical species through the cleavage of the bond between the NO2 group and the thiazole ring. aip.org

Detailed Mechanistic Insights into Key Reaction Pathways

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.

Electron Attachment and Dissociation Mechanisms

Gas-phase studies on 2-bromo-5-nitrothiazole, a structurally related compound, have provided valuable insights into electron attachment and dissociation mechanisms. aip.orgnih.gov Low-energy electrons can attach to the molecule, forming a transient negative ion (TNI). aip.orgnih.govmdpi.com This TNI can then dissociate through various pathways.

One prominent pathway involves the abstraction of the bromine atom or the nitro group as neutral radicals, which can be accompanied by the opening of the thiazole ring due to the relatively weak C-S bond. aip.orgnih.gov The formation of fragment anions such as Br⁻ and NO₂⁻ has been observed, with their efficiency depending on the initial electron energy. aip.orgnih.gov Quantum chemical calculations have been employed to explore the possible dissociation pathways and their corresponding reaction energies. aip.orgnih.gov These studies highlight that while the molecule has sites with high electron affinity, the dominant reaction channels upon electron attachment lead to the formation of neutral radicals rather than the corresponding anions. aip.orgnih.gov

Intramolecular Cyclization Processes of this compound

The dual reactivity of this compound, featuring two distinct carbon-bromine bonds, makes it a candidate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These processes are of significant interest for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Research in this area has explored the conditions under which the molecule can undergo ring closure, often through the generation of reactive intermediates.

One of the key intramolecular processes involving a related isomer, 4-(bromomethyl)-5-(dibromomethyl)thiazole, is the formation of a thiazole o-quinodimethane. Treatment of 4-(bromomethyl)-5-(dibromomethyl)thiazole with sodium iodide facilitates a debromination reaction to generate the highly reactive 4-methylene-5-(bromomethylene)-4,5-dihydrothiazole intermediate in situ. This species can then be trapped by various dienophiles in [4+2] cycloaddition reactions. acs.org This reaction highlights the potential for the bromomethyl group to participate in the formation of a transient, cyclizable diene system.

While direct studies on the intramolecular cyclization of this compound are not extensively documented, the principles of reactivity can be inferred from related systems. For instance, the intramolecular cyclization of 2-thiazolylhydrazones, after substitution of a methine hydrogen with bromine, leads to the formation of 1,2,4-triazolo[3,4-b]thiazoles. researchgate.net This demonstrates the propensity of a substituted thiazole ring to undergo intramolecular ring closure when a suitable nucleophile and electrophilic center are present within the same molecule.

Furthermore, the synthesis of thiazolo-fused six- and seven-membered nitrogen heterocycles often relies on the intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles. bohrium.comnih.gov These reactions typically involve the initial formation of a thiazole derivative which then undergoes a subsequent intramolecular cyclization to build the fused ring system. The activated methylene (B1212753) halides used in these syntheses, such as ethyl 2-(bromomethyl)benzoate, share reactivity patterns with the bromomethyl group of the title compound. bohrium.comnih.gov

The following table summarizes a key example of an intramolecular cyclization process involving a closely related brominated thiazole derivative, which serves as a model for the potential reactivity of this compound.

| Starting Material | Reagent | Intermediate | Trapping Agent | Product | Reference |

| 4-(Bromomethyl)-5-(dibromomethyl)thiazole | Sodium Iodide | 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole | N-Phenylmaleimide | Cycloadduct | acs.org |

| 4-(Bromomethyl)-5-(dibromomethyl)thiazole | Sodium Iodide | 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole | Dimethyl Acetylenedicarboxylate (DMAD) | Cycloadduct | acs.org |

| 4-(Bromomethyl)-5-(dibromomethyl)thiazole | Sodium Iodide | 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole | Acrylate Derivatives | 6-Substituted-4,5-dihydrobenzothiazoles | acs.org |

| 4-(Bromomethyl)-5-(dibromomethyl)thiazole | Sodium Iodide | 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole | Naphthoquinones | Anthra[2,3-b]thiazole-4,5-diones | acs.org |

The mechanistic understanding of these intramolecular processes is crucial for designing synthetic routes to novel fused heterocyclic compounds. The regioselectivity of such cyclizations is often governed by the nature of the substituents on the thiazole ring and the reaction conditions employed.

Applications of 2 Bromo 4 Bromomethyl Thiazole As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems and Fused Ring Structures

2-Bromo-4-(bromomethyl)thiazole serves as an effective molecular platform for the construction of intricate heterocyclic and fused ring systems. The differential reactivity of the two bromine atoms—one on the aromatic thiazole (B1198619) ring and the other on the methyl group—allows for sequential and regioselective reactions. This dual reactivity is instrumental in synthesizing thiazolo-fused six- and seven-membered nitrogen heterocycles. acs.org For instance, it is a key precursor in domino reactions that proceed via the intramolecular heteroannulation of in-situ generated 2-(het)aryl-4-amino-5-functionalized thiazoles. acs.org

The Hantzsch reaction, a classic method for thiazole synthesis, can be adapted using 1,3-dibromoacetone (B16897) to produce 4-(bromomethyl)-substituted thiazolium salts. growingscience.com These salts are stable precursors that can be converted to the free base, this compound, which then acts as a reactive intermediate for further elaboration into fused systems. growingscience.com The bromomethyl group readily undergoes nucleophilic substitution, while the 2-bromo substituent can participate in various cross-coupling reactions, providing a powerful strategy for building molecular complexity.

Role in the Synthesis of Advanced Organic Intermediates

The utility of this compound extends to its role as a precursor for a variety of advanced organic intermediates. Its ability to undergo multiple, distinct chemical transformations makes it a valuable tool for synthetic chemists.

Preparation of Functionalized Thiazole Derivatives

The presence of two bromine atoms allows for the programmed and regioselective functionalization of the thiazole core. rsc.org The bromomethyl group is highly susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols, leading to a diverse array of 4-substituted thiazole derivatives. growingscience.com For example, it can be used in S-alkylation reactions with various thiophenols and heterylthiols to generate libraries of 4-thiomethyl-functionalized 1,3-thiazoles. growingscience.com

Simultaneously, the bromine atom at the C2 position of the thiazole ring can be targeted in subsequent steps. This C2-Br bond can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to introduce aryl or other organic fragments. chim.it This sequential functionalization strategy provides access to a vast chemical space of polysubstituted thiazoles, which are important scaffolds in medicinal chemistry and materials science. rsc.orgmdpi.com

Synthesis of Phosphonate (B1237965) Derivatives via Arbuzov Reaction

The reactive bromomethyl group of this compound and its analogs is an excellent substrate for the Arbuzov reaction. nih.gov This reaction, which involves treatment with a trialkyl phosphite, such as triethyl phosphite, efficiently converts the bromomethyl group into a diethyl phosphonate ester. nih.gov The resulting phosphonate derivatives are valuable intermediates in their own right, particularly for their use in olefination reactions. nih.govarkat-usa.org

The Arbuzov reaction conditions can sometimes be tuned to achieve selective reactions, even in the presence of other reactive sites on the thiazole ring. nih.gov These phosphonate intermediates are crucial for the subsequent synthesis of more complex molecules, including stilbene (B7821643) analogs with potential biological activity. nih.gov

Utilization in Wittig-Horner Type Reactions

The phosphonate esters synthesized from this compound via the Arbuzov reaction are key reagents in the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction. nih.govorganic-chemistry.org This powerful olefination method involves the reaction of the phosphonate carbanion with aldehydes or ketones to produce alkenes, typically with high E-selectivity. organic-chemistry.org

In the context of thiazole chemistry, the phosphonate derived from a this compound analog can be reacted with various benzaldehydes to synthesize a wide range of stilbene analogs containing a thiazole moiety. nih.govsioc-journal.cn This approach has been successfully employed in the synthesis of potential topoisomerase inhibitors. nih.gov The HWE reaction offers a reliable and stereoselective method for constructing carbon-carbon double bonds, further highlighting the synthetic utility of this compound as a versatile building block. organic-chemistry.orgresearchgate.net

Precursor for Molecular Scaffolds for Materials Science Research

The unique electronic and structural features of the thiazole ring, combined with the synthetic versatility of this compound, make it an attractive precursor for the development of novel molecular scaffolds for materials science. The thiazole core itself can act as an organic fluorophore unit. chim.it By utilizing the reactive handles on this compound, it is possible to construct extended π-conjugated systems through reactions like Suzuki-Miyaura couplings. chim.it

These reactions allow for the introduction of various aryl and heteroaryl groups, leading to the creation of molecules with tailored photophysical and electronic properties. chim.it Such compounds have potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to systematically modify the thiazole scaffold through the strategic use of this compound opens up avenues for the rational design of new organic materials. chim.it

Intermediate in the Design and Development of Novel Organic Structures for Biochemical Exploration

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comresearchgate.net this compound serves as a key intermediate in the design and synthesis of novel organic structures for biochemical exploration. growingscience.commdpi.comnih.govarkat-usa.org Its ability to participate in a wide range of reactions allows for the generation of diverse libraries of thiazole-containing compounds for biological screening. growingscience.commdpi.com

For instance, it has been used in the synthesis of thiazole-based stilbene analogs that have been evaluated as DNA topoisomerase IB inhibitors. nih.gov The synthesis of these compounds often involves a multi-step sequence that leverages the reactivity of both the bromomethyl group (via Arbuzov and Wittig-Horner reactions) and the 2-bromo substituent. nih.gov Furthermore, functionalized thiazoles derived from this starting material have been investigated for their potential as antimicrobial and anticancer agents. mdpi.com The ease of diversification offered by this compound makes it an invaluable tool for generating new chemical entities for the exploration of biological space.

Theoretical and Computational Investigations of 2 Bromo 4 Bromomethyl Thiazole

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Bromo-4-(bromomethyl)thiazole. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to model its electronic structure and forecast its reactivity. bohrium.comnih.gov DFT, particularly with functionals like B3LYP and basis sets such as 6-311G+(d,p) or 6-311++G(d,p), has proven effective for optimizing molecular geometries and predicting spectroscopic properties for related halogenated and thiazole-containing compounds. mdpi.comresearchgate.netresearchgate.net

For the analogous compound 2-Bromo-4-(chloromethyl)thiazole, DFT studies at the B3LYP/6-311++G(d,p) level have been used to confirm experimental geometry. These calculations can determine key structural parameters, including bond lengths and angles. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical outputs. The HOMO-LUMO energy gap is an indicator of molecular reactivity; a smaller gap suggests higher reactivity. For 2-Bromo-4-(chloromethyl)thiazole, this gap was calculated to be 4.8 eV, indicating moderate reactivity localized on the halogen and halomethyl groups. Similar calculations for this compound would be expected to yield comparable insights into its stability and reactive sites.

Table 1: Predicted Structural Parameters for Halogenated Thiazoles (Based on DFT Calculations for 2-Bromo-4-(chloromethyl)thiazole) This table presents data for a closely related analog as a predictive model for this compound.

| Parameter | Predicted Value (Å or °) |

| C2–Br bond length (Å) | 1.91 |

| C4–C(CH₂X) bond length (Å) | 1.47 |

| N1–C2–S1 bond angle (°) | 114.7 |

| Data derived from DFT B3LYP/6-311++G(d,p) calculations on 2-bromo-4-(chloromethyl)thiazole. |

The distribution of electron density within the this compound molecule dictates its chemical behavior, particularly its electrophilic and nucleophilic character. The thiazole (B1198619) ring itself is an electron-rich aromatic system, but the presence of two bromine atoms significantly alters this distribution. The bromine atom at position 2 acts as an electron-withdrawing group, which increases the electrophilicity of the thiazole ring, especially at this position.

Furthermore, the bromomethyl group at position 4 is a key electrophilic center. evitachem.com The carbon atom of the CH₂Br group is highly susceptible to attack by nucleophiles due to the electronegativity of the adjacent bromine atom, which polarizes the C-Br bond. This makes the bromomethyl group highly reactive in nucleophilic substitution reactions, a common pathway for the functionalization of this compound. evitachem.comsmolecule.com Computational analyses, such as Molecular Electrostatic Potential (MEP) maps, can visually represent these electron-rich (nucleophilic) and electron-poor (electrophilic) regions, confirming the reactive sites predicted by chemical principles.

Quantum chemical calculations are instrumental in mapping potential reaction pathways, identifying intermediates, and calculating the energy of transition states. mdpi.com For reactions involving this compound, such as nucleophilic substitution, these calculations can elucidate the mechanism (e.g., Sₙ1 vs. Sₙ2) and predict the activation energy barriers.

Conformational Analysis and Energy Landscapes

While the thiazole ring is rigid, the bromomethyl group attached at the C4 position introduces conformational flexibility due to rotation around the C4-CH₂Br single bond. Conformational analysis using computational methods can determine the potential energy landscape associated with this rotation. By systematically rotating the dihedral angle and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable (lowest energy) conformers and the energy barriers between them.

Studies on other substituted aromatic compounds have shown that the conformational preference can be influenced by factors such as steric hindrance and subtle electronic interactions. bohrium.com For this compound, theoretical calculations would likely identify the staggered conformations as energy minima, minimizing steric repulsion between the bromomethyl group and the adjacent atoms of the thiazole ring. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its ability to interact with other molecules, such as enzyme active sites. bohrium.com

Studies on Electron Attachment and Dissociation Mechanisms

The interaction of this compound with low-energy electrons is a critical area of study, particularly for understanding potential degradation mechanisms, for instance, under radiation. aip.orgnih.gov Experimental and computational studies on the related compound 2-bromo-5-nitrothiazole (B146120) (BNT) provide a strong model for these processes. aip.orgnih.gov

When a molecule like this captures a low-energy electron, it forms a transient negative ion (TNI). mdpi.com This TNI is often unstable and can decay through several pathways, including dissociative electron attachment (DEA), where the molecule fragments. aip.orgmdpi.com

For BNT, quantum chemical calculations explored the possible dissociation pathways of the TNI. aip.orgnih.gov It was found that instead of forming stable Br⁻ or NO₂⁻ anions, the dominant reaction channels involved the abstraction of bromine and nitro groups as neutral radicals. aip.orgnih.gov This process was often accompanied by the opening of the thiazole ring, facilitated by the cleavage of a relatively weak C-S bond. aip.org Similar DEA studies on this compound would likely show the facile cleavage of the C-Br bonds in both the bromomethyl group and at the C2 position, leading to the formation of bromide ions and highly reactive radical species.

Molecular Dynamics Simulations for Intermolecular Interactions and Binding Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior in solution and its interactions with other molecules, including biological macromolecules like proteins or DNA. nih.gov

In the context of medicinal chemistry, MD simulations are frequently used to investigate how a potential drug molecule binds to its target protein. nih.govmdpi.com For instance, if this compound or a derivative were being investigated as an enzyme inhibitor, a simulation would be run with the molecule placed in the enzyme's active site. The simulation would track the movements and interactions over nanoseconds or microseconds, revealing the stability of the binding pose, key intermolecular interactions (like hydrogen bonds or halogen bonds), and the conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net These simulations can also be used to calculate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

Future Directions and Challenges in 2 Bromo 4 Bromomethyl Thiazole Research

Exploration of Novel and More Efficient Synthetic Routes

The development of new and improved methods for synthesizing 2-bromo-4-(bromomethyl)thiazole is a primary focus of ongoing research. While established routes like the Hantzsch thiazole (B1198619) synthesis exist, they often come with limitations such as harsh reaction conditions or the use of hazardous reagents. smolecule.com

Furthermore, researchers are investigating entirely new synthetic strategies. These include methods that start from readily available and less expensive precursors. The use of innovative techniques such as microwave-assisted synthesis is also being explored to accelerate reaction times and enhance yields. scirp.org

Development of Unprecedented Reactivity Patterns for Further Functionalization

Unlocking new ways to chemically modify this compound is crucial for expanding its utility. The presence of two reactive sites—the bromo group on the thiazole ring and the bromomethyl group—offers a rich platform for a variety of chemical transformations. smolecule.com

Current research is focused on exploring novel reactivity patterns to introduce a wider range of functional groups onto the thiazole core. This includes leveraging the compound's ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other atoms or molecular groups. This allows for the creation of a diverse library of thiazole derivatives with potentially unique properties.

Oxidation and reduction reactions also play a key role in modifying the molecule, leading to derivatives with altered electronic and steric properties. smolecule.com Researchers are also investigating more complex reaction cascades that can build intricate molecular architectures from this relatively simple starting material. researchgate.net

A key area of interest is the development of regioselective reactions, where chemical transformations can be precisely controlled to occur at a specific site on the molecule. For example, methods for the selective functionalization at the C4 and C5 positions of the thiazole ring are being actively explored. nih.gov This level of control is essential for the rational design of molecules with specific functions.

Advancements in Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis of this compound. There is a strong push to develop more sustainable and environmentally friendly methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net

One promising strategy is the use of alternative reaction media. For example, ionic liquids are being investigated as recyclable solvents that can replace traditional volatile organic compounds. scirp.org Water is also being explored as a green solvent for certain synthetic steps. scirp.org

The development of catalyst-free reaction conditions is another important goal. goflow.at Catalysts, while often necessary, can be expensive, toxic, and difficult to remove from the final product. Researchers are therefore exploring methods that can proceed efficiently without the need for a catalyst.

Furthermore, there is a focus on using renewable starting materials and reagents. rsc.org For example, efforts are being made to synthesize the building blocks for thiazole synthesis from biosourced feedstocks. rsc.org The use of milder reaction conditions, such as lower temperatures and pressures, is also a key aspect of developing more sustainable processes. researchgate.net The adoption of techniques like microwave-assisted organic synthesis (MAOS) aligns with green chemistry principles by often leading to shorter reaction times and increased yields. scirp.org

Emerging Applications in Diverse Areas of Organic Chemistry and Related Fields

The unique chemical properties of this compound make it a valuable tool in various scientific disciplines. Its derivatives are showing significant potential in medicinal chemistry, materials science, and agricultural chemistry. smolecule.com

In medicinal chemistry, thiazole-containing compounds have been investigated for a wide range of therapeutic applications. chemenu.com Derivatives of this compound have shown promise as antimicrobial, antifungal, and anticancer agents. nih.gov For instance, certain thiazole-based stilbene (B7821643) analogs have been identified as potent inhibitors of DNA topoisomerase IB, a key enzyme in cancer cell proliferation. nih.gov This compound also serves as a precursor for the synthesis of PET radioligands, which are crucial tools for medical imaging. researchgate.netthieme-connect.comconsensus.app

In the field of materials science, the thiazole moiety is being incorporated into novel organic materials with interesting electronic and optical properties. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ambeed.com

Furthermore, the biological activity of thiazole derivatives makes them potential candidates for the development of new agricultural chemicals, such as fungicides and herbicides. smolecule.com

Challenges in Industrial Scale-Up and Process Intensification

While the laboratory-scale synthesis of this compound is well-established, scaling up production to an industrial level presents several challenges. These include ensuring consistent product quality, managing the safety risks associated with the handling of hazardous materials, and optimizing the process for cost-effectiveness. echemi.com

Process intensification techniques are being explored to address these challenges. Continuous flow chemistry, for example, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater control over reaction parameters. goflow.at The development of robust and reliable analytical methods is also crucial for monitoring the reaction and ensuring the purity of the final product.

Another significant hurdle is the cost of starting materials and reagents. Research into more economical synthetic routes that utilize cheaper and more readily available precursors is therefore essential for making the industrial production of this compound more viable. Furthermore, the development of efficient purification methods is necessary to obtain the high-purity product required for many applications.

Q & A

Q. How are discrepancies in reported physicochemical properties addressed?

- Methodological Answer : Replicate measurements using standardized protocols (e.g., ICH guidelines for melting points). Compare literature data with experimental results: For C4H4BrNS, reported mp ranges (141–143°C vs. 97°C ) suggest polymorphism or purity issues. Characterize batches via elemental analysis (C, H, N ±0.3%) and XRD to confirm consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.